molecular formula C28H34N4O6 B12321400 beta-Casomorphin (1-4) (bovine)

beta-Casomorphin (1-4) (bovine)

Cat. No.: B12321400
M. Wt: 522.6 g/mol
InChI Key: DCGNJQAPLOBXDM-UHFFFAOYSA-N
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Description

Definition and Origin of Beta-Casomorphins from Bovine Beta-Casein

Beta-casomorphins (BCMs) are opioid peptides that are formed during the digestion of beta-casein, a protein found in milk. qyaobio.comtandfonline.com These peptides are inactive within the original protein and become active upon release through enzymatic hydrolysis during digestion or food processing. nih.govresearchgate.net

Bovine milk contains several types of proteins, with casein being the most abundant. Beta-casein, which makes up about 25-35% of the total protein in cow's milk, exists in different genetic variants. cambridge.orgresearchgate.net The most common of these variants are A1 and A2. acs.org The formation of certain beta-casomorphins, particularly beta-casomorphin-7 (BCM-7), is associated with the A1 variant of beta-casein. This is due to a difference in the amino acid sequence at a specific position that makes the A1 variant more susceptible to cleavage by digestive enzymes. researchgate.netmdpi.com

The enzymatic process that releases beta-casomorphins from beta-casein involves several steps. For instance, the release of BCM-7 from the A1 variant of bovine beta-casein is initiated by the enzyme pepsin, followed by the action of pancreatic elastase and leucine (B10760876) aminopeptidase (B13392206). nih.govresearchgate.netencyclopedia.pub

Contextualizing Beta-Casomorphin (B10794742) (1-4) within the Casomorphin Family

The casomorphin family is a group of structurally similar peptides with opioid-like activity. tandfonline.com These peptides vary in length, typically containing between four and eleven amino acids. qyaobio.comnih.gov All beta-casomorphins share a common N-terminal sequence of Tyr-Pro-Phe. nih.gov

Beta-casomorphin (1-4), also known as BCM-4, is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro. lookchem.compeptide.comelabscience.com It is one of several beta-casomorphins that can be derived from the digestion of bovine beta-casein. Other notable members of this family include beta-casomorphin-5 (B12063266) (BCM-5), beta-casomorphin-7 (BCM-7), and beta-casomorphin-9 (BCM-9). wikipedia.orgmdpi.com While they share a common core structure, their varying lengths and amino acid compositions can influence their biological activities.

Compound NameAmino Acid SequenceMolecular FormulaMolecular Weight (g/mol)
beta-Casomorphin (1-3)YPFC23H27N3O5425.48
beta-Casomorphin (1-4) (bovine)YPFPC28H34N4O6522.59
beta-Casomorphin-5YPFPGC30H37N5O7594.66
beta-Casomorphin-7YPFPGPIC41H55N7O9789.9

Overview of Bioactive Peptide Research in Dairy Science

Dairy products are a significant source of bioactive peptides, which are protein fragments that can positively influence bodily functions and health. researchgate.net These peptides are encrypted within the structure of milk proteins and are released through processes like gastrointestinal digestion or fermentation. nih.govoup.com

Research in dairy science has identified a wide range of bioactive peptides with various potential physiological effects, including antihypertensive, antimicrobial, antioxidant, antithrombotic, immunomodulatory, and opioid activities. nih.govoup.comfrontiersin.org This has led to growing interest in milk proteins as potential ingredients for functional foods. cambridge.org While much of the evidence for the bioactivity of these peptides comes from in vitro studies, it has spurred further research to understand their full potential. cambridge.org

Historical Development of Beta-Casomorphin Research

The study of beta-casomorphins began with the discovery of opioid peptides derived from the digestion of casein. wikipedia.org In 1979, a group of researchers first isolated and identified novel opioid peptides from bovine casein peptone, which they named beta-casomorphins. wur.nl This discovery opened up a new area of research into the potential physiological roles of these milk-derived peptides.

Early research focused on characterizing the opioid activity of different beta-casomorphins and their interaction with opioid receptors. nih.gov Subsequent studies have investigated the formation of beta-casomorphins during dairy processing and digestion, as well as their potential effects in various biological systems. tandfonline.comnih.gov The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has been crucial for the identification and quantification of these peptides in dairy products and biological samples. tandfonline.comfrontiersin.org

Importance of Preclinical and In Vitro/Ex Vivo Studies in Understanding Beta-Casomorphin (1-4) Functionality

Preclinical studies, including in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) research, are fundamental to understanding the functionality of beta-casomorphin (1-4). These studies allow scientists to investigate the specific molecular and cellular mechanisms of action of this peptide in a controlled setting.

In vitro studies have been instrumental in demonstrating that beta-casomorphins, including beta-casomorphin (1-4), can act as opioid receptor agonists, particularly for the µ-opioid receptor. wur.nlnih.govnih.gov For example, research using isolated intestinal preparations has shown that beta-casomorphins can influence gut motility. mdpi.com Furthermore, in vitro digestion models have been used to study the release of beta-casomorphins from different variants of beta-casein, providing insights into the factors that affect their formation. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGNJQAPLOBXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin, Formation, and Release Mechanisms of Beta Casomorphin 1 4

Genetic Polymorphism of Bovine Beta-Casein and Beta-Casomorphin (B10794742) (1-4) Precursors

The genetic makeup of the cow is a fundamental determinant in the potential to produce beta-casomorphins. Of the various casein proteins in milk, beta-casein is the second most abundant and exhibits significant genetic polymorphism. researchgate.netnih.gov

There are at least 13 identified genetic variants of bovine beta-casein, with the A1 and A2 types being the most common in dairy cattle breeds. nih.govtandfonline.com From an evolutionary perspective, the A2 variant is considered the original form. researchgate.net A single point mutation in the beta-casein gene (CSN2) gave rise to the A1 variant. tandfonline.com This subtle genetic shift is the primary reason for the differential release of casomorphin peptides. nih.gov

Milk containing the A1 beta-casein variant is considered the primary source for the release of BCM-7, the direct precursor to beta-casomorphin (1-4). tandfonline.comacs.org Milk from many European cattle breeds, such as Holstein-Friesian, typically contains A1 beta-casein, while breeds like Guernsey and Jersey predominantly produce A2 beta-casein. nih.gov

The critical difference between A1 and A2 beta-casein lies in the amino acid at position 67 of the 209-amino-acid protein chain. tandfonline.com A1 beta-casein has the amino acid histidine at this position, whereas A2 beta-casein has proline. tandfonline.com This single amino acid substitution dramatically alters the protein's susceptibility to enzymatic breakdown.

The peptide bond preceding the amino acid at position 67 (Isoleucine⁶⁶-Histidine⁶⁷ in A1) is vulnerable to cleavage by digestive enzymes. mdpi.com In contrast, the Isoleucine⁶⁶-Proline⁶⁷ bond in the A2 variant is significantly more resistant to this enzymatic hydrolysis. mdpi.com Consequently, the digestion of A1 beta-casein readily releases the amino acid fragment 60-66, known as beta-casomorphin-7 (BCM-7). nih.gov Beta-casomorphin (1-4) is the N-terminal fragment (residues 60-63) of BCM-7, with the sequence Tyr-Pro-Phe-Pro. mdpi.com

Table 1: Comparison of A1 and A2 Beta-Casein Variants and BCM-7 Release
FeatureA1 Beta-CaseinA2 Beta-Casein
Amino Acid at Position 67HistidineProline
Peptide Bond at 66-67Isoleucine-HistidineIsoleucine-Proline
Susceptibility to CleavageHighLow
Primary Peptide ReleasedBeta-Casomorphin-7 (BCM-7)Beta-Casomorphin-9 (BCM-9)

Enzymatic Hydrolysis Pathways for Beta-Casomorphin (1-4) Formation

The release of beta-casomorphins from beta-casein is not a spontaneous event but the result of a specific sequence of enzymatic actions, primarily occurring during digestion.

The digestive process that liberates BCM-7, the precursor to beta-casomorphin (1-4), involves several key enzymes. In vitro studies have shown that a succession of gastrointestinal proteases is required. nih.gov The process begins in the stomach and continues into the small intestine.

Pepsin : This gastric enzyme initiates the breakdown of beta-casein into larger peptide fragments.

Pancreatic Elastase : A component of pancreatin (B1164899) found in the small intestine, elastase is crucial for cleaving the peptide bond between Isoleucine⁶⁶ and Histidine⁶⁷ in the A1 variant, which releases the C-terminal end of BCM-7. researchgate.netnih.gov

Leucine (B10760876) Aminopeptidase (B13392206) : This intestinal enzyme helps to release the N-terminal end of the peptide. researchgate.netnih.gov

Once BCM-7 is released, it can be further broken down into smaller fragments. The enzyme dipeptidyl peptidase IV (DPP-IV) , located on the brush border of the intestinal mucosa, is known to cleave proline-containing peptides. mdpi.comdoaj.org It is considered the primary enzyme responsible for the degradation of BCM-7 into smaller casomorphins, such as beta-casomorphin (1-4). mdpi.comrsc.org

Table 2: Key Enzymes in Beta-Casomorphin Formation and Degradation
EnzymeLocationAction
PepsinStomachInitial breakdown of beta-casein into large peptides.
Pancreatic ElastaseSmall IntestineCleaves the Ile⁶⁶-His⁶⁷ bond in A1 beta-casein, releasing the C-terminus of BCM-7. researchgate.net
Leucine AminopeptidaseSmall IntestineAssists in releasing the N-terminus of BCM-7. researchgate.net
Dipeptidyl Peptidase IV (DPP-IV)Intestinal MucosaDegrades BCM-7 into smaller peptides, including beta-casomorphin (1-4). mdpi.com

To study the release of these peptides outside of a living organism, scientists employ in vitro digestion models that simulate the human gastrointestinal tract. These models typically involve a multi-step process using a sequence of enzymes at controlled pH levels to mimic the stomach and intestinal environments. tandfonline.comnih.gov

Simulated gastrointestinal digestion (SGID) models have repeatedly confirmed the release of BCM-7 from A1 milk, while little to no release is observed from A2 milk. nih.gov More advanced models utilize human cell cultures, such as the Caco-2 transwell model, which simulates the intestinal epithelial barrier. rsc.org These studies show that BCM-7 can be rapidly hydrolyzed by brush border enzymes like DPP-IV, leading to the formation of smaller metabolites. rsc.org

Influence of Food Processing on Beta-Casomorphin (1-4) Generation

The processing of milk into various dairy products can significantly influence both the formation and degradation of beta-casomorphins.

Heat Treatment : Thermal processing like pasteurization and sterilization can have complex effects. Severe heat treatment can cause reactions between lactose (B1674315) and amino acids (Maillard reaction), which may reduce the detectable levels of BCM-7. nih.gov However, milder heat treatments might increase proteolysis by denaturing proteins, making them more accessible to enzymes. mdpi.com Some studies suggest that industrial heating affects the formation of BCM-7 during subsequent digestion in both A1 and A2 milk. researchgate.net

Fermentation : The enzymatic activity of starter cultures used in fermented products like cheese and yogurt plays a crucial role.

Cheese : During cheese ripening, the proteolytic enzymes from starter cultures can break down beta-casein, leading to the formation of BCM-7. nih.govmdpi.com

Yogurt : The formation of casomorphins in yogurt is less certain. Lactic acid bacteria used in yogurt production often contain enzymes like X-prolyl dipeptidyl aminopeptidase, which are highly effective at degrading proline-rich peptides like casomorphins. tandfonline.com Therefore, while casomorphins might be formed during fermentation, they are also likely to be degraded into smaller, inactive fragments. researchgate.netnih.gov Studies have identified di-peptides like β-CN f60–61 (Tyr-Pro) in yogurt, indicating the breakdown of the casomorphin sequence. nih.gov

Table 3: Effect of Food Processing on Beta-Casomorphin Generation
ProcessEffect on Beta-CasomorphinsMechanism
Heat Treatment (e.g., Sterilization)Can hinder release during digestion.Protein glycation (Maillard reaction) may alter protein structure. nih.gov
Cheese ManufacturingFormation of BCM-7 can occur.Proteolytic enzymes from starter cultures hydrolyze beta-casein during ripening. nih.govmdpi.com
Yogurt FermentationFormation is unlikely; degradation is probable.Bacterial enzymes (e.g., X-prolyl dipeptidyl aminopeptidase) break down casomorphins. tandfonline.com

Fermentation Processes and Peptide Formation in Dairy Products

During the fermentation of dairy products, the proteolytic systems of lactic acid bacteria (LAB) play a crucial role in breaking down milk proteins. nih.gov These systems are composed of various proteinases and peptidases that can hydrolyze casein and its larger peptide fragments into smaller units. Starter cultures, such as Lactococcus and Lactobacillus species, possess a range of peptidases with different specificities. nih.gov

Notably, many of these bacterial strains contain post-proline cleaving enzymes (PPCEs), which are capable of hydrolyzing peptide bonds involving the amino acid proline. nih.govencyclopedia.pub The sequence of BCM-7 is rich in proline, making it a substrate for these enzymes. The degradation of BCM-7 by enzymes from starter cultures like Lactococcus lactis has been demonstrated under conditions that mimic cheese ripening. nih.govnih.gov This enzymatic action can cleave the larger BCM-7, leading to the formation of shorter fragments, including BCM-5 and BCM-4.

Research has confirmed the presence of beta-casomorphin (1-4) in various commercial cheeses, which is a direct result of these fermentation and ripening processes. One study identified BCM-4 in several soft blue cheeses and hard cheeses, with concentrations varying by cheese type. researchgate.net

Table 1: Beta-Casomorphin (1-4) Detected in Commercial Cheeses

Cheese Type Beta-Casomorphin (1-4) Concentration (μg/g)
Rokpol (Blue Cheese) 12.00
Valbon (Blue Cheese) 9.08
Brie (Soft-ripened) 8.16
Edam (Hard) 3.55
Gouda (Hard) 3.01
Mazdamer (Hard) 2.89
Kasztelan (Hard) 2.77

Data sourced from a study analyzing opioid peptides in commercial cheese varieties. researchgate.net

Non-Enzymatic or Microbial Contributions to Beta-Casomorphin (1-4) Formation

The primary pathway for the formation of beta-casomorphin (1-4) in dairy products is through the enzymatic action of microbial cultures. The complex proteolytic systems of bacteria used in cheese and yogurt production are well-equipped to cleave the precursor BCM-7 into smaller peptides. nih.gov The specificity of enzymes like X-prolyl dipeptidyl aminopeptidases found in LAB is critical for cleaving the proline-rich sequences of casomorphins. nih.gov

While microbial enzymes are the main contributors, non-enzymatic reactions can also lead to peptide bond cleavage, although this is generally a less significant pathway for BCM formation. Spontaneous hydrolysis of peptide bonds can occur under the mild pH and temperature conditions found in food processing. nih.gov This type of cleavage is often dependent on the specific amino acid sequence. nih.gov Additionally, acid hydrolysis can break peptide bonds, with the rate of this reaction being dependent on pH. rsc.org However, the highly specific cleavage required to produce beta-casomorphin (1-4) from its precursor points to enzymatic activity as the principal mechanism.

Molecular and Cellular Mechanisms of Action of Beta Casomorphin 1 4

Opioid Receptor Interactions and Specificity

Beta-casomorphins, including the (1-4) fragment, are recognized as opioid peptides that display a notable preference for the μ-opioid receptor. nih.govmdpi.com Their interaction with this receptor subtype initiates a cascade of intracellular events characteristic of opioid signaling.

Beta-casomorphin (B10794742) (1-4) demonstrates a moderate but specific binding affinity for μ-opioid receptors, where it functions as an agonist. mdpi.comnih.gov This interaction is the primary mechanism underlying its opioid effects. The agonist activity of beta-casomorphin (1-4) has been demonstrated in classic bioassays such as the guinea pig ileum (GPI) test, which is a standard model for assessing μ-opioid receptor activation. tarsusmedicaleducation.com In this assay, bovine beta-casomorphin-4 has an IC50 value of 22 μM, indicating its ability to inhibit muscle contractions, a characteristic effect of μ-opioid agonists. tarsusmedicaleducation.com The binding of beta-casomorphins to μ-opioid receptors can influence various physiological processes, including the modulation of gastrointestinal transit and potential calming effects. mdpi.com

In contrast to its activity at the μ-opioid receptor, beta-casomorphin (1-4) exhibits a significantly lower affinity for both δ- and κ-opioid receptors. nih.govpan.olsztyn.pl Research indicates that the affinity and activity of beta-casomorphins at kappa-receptors are generally considered negligible. pan.olsztyn.pl While there is some interaction with δ-receptors, it is considerably weaker than with μ-receptors. nih.gov This is reflected in the higher IC50 value of 84 μM for bovine beta-casomorphin-4 in the mouse vas deferens (MVD) assay, a model for δ-opioid receptor interaction. tarsusmedicaleducation.com This preferential binding to μ-receptors establishes beta-casomorphin (1-4) as a μ-selective opioid peptide. nih.govmdpi.com

The receptor binding profile of beta-casomorphin (1-4) can be significantly altered through chemical modifications, leading to the development of analogues with different affinities and selectivities. For instance, C-terminal amidation of beta-casomorphin-4 has been shown to increase its opioid potency and affinity for μ-binding sites, while diminishing its binding to δ-sites. nih.gov The introduction of a D-amino acid, such as D-alanine at position 2, in the amidated form of beta-casomorphin-4, leads to a remarkable increase in binding to δ-sites with an unaffected or slightly increased binding to μ-sites. nih.gov

CompoundModificationμ-Receptor Affinity (IC50, μM)δ-Receptor Affinity (IC50, μM)Reference
Bovine Beta-casomorphin-4-2284 tarsusmedicaleducation.com
Beta-casomorphin-4 amideC-terminal amidationIncreased vs. natural formDiminished vs. natural form nih.gov
D-Ala²-beta-casomorphin-4 amideD-Ala at position 2 and C-terminal amidationSlightly increased or unaffected vs. amidated formRemarkably increased vs. amidated form nih.gov

Structure-Activity Relationships in Beta-Casomorphin (1-4)

Modifications to the amino acid sequence of beta-casomorphin (1-4) can have a profound impact on its opioid potency and receptor selectivity. The substitution of L-amino acids with their D-isomers is a common strategy to enhance activity. For example, substituting D-proline for proline at position 4 in beta-casomorphin analogues results in derivatives with very high μ-binding affinity and selectivity. nih.gov Similarly, the introduction of D-Phe at position 3 also enhances binding to μ-receptors and analgesic potency. nih.gov Conversely, N-methylation of the phenylalanine residue at position 3 in cyclic beta-casomorphin-5 (B12063266) analogues leads to a decrease in potency. nih.gov

Non-Opioid Receptor Mediated Mechanisms

While beta-casomorphins are primarily recognized for their opioid-like activities, emerging research suggests that their biological effects may extend to non-opioid receptor-mediated pathways. These alternative mechanisms involve interactions with other receptor systems and direct engagement with cellular components, indicating a broader physiological significance for these milk-derived peptides.

Angiotensin Receptor Binding Studies (e.g., Angiotensin Receptor in Brain)

Studies have explored the interaction of beta-casomorphins with the renin-angiotensin system, a critical regulator of blood pressure and fluid balance. While research has indicated a strong binding affinity between beta-casomorphin-7 (BCM-7) and angiotensin receptors in the brain, specific binding studies on beta-casomorphin (1-4) are less definitive. qyaobio.com However, the potential for beta-casomorphin (1-4) to influence this system is suggested by studies on fermented milk products. For instance, a fermented milk enriched with the opioid peptide beta-casomorphin (1-4) has been produced, and various peptides derived from casein have demonstrated angiotensin-converting enzyme (ACE) inhibitory activity. nih.govasm.org ACE is a key enzyme in the renin-angiotensin system, and its inhibition can lead to a decrease in blood pressure.

While direct evidence of beta-casomorphin (1-4) inhibiting ACE is still under investigation, the presence of this peptide in fermented products known to have ACE-inhibitory properties suggests a potential role. nih.gov It is important to note that the ACE-inhibitory activity in these products often results from a mixture of different peptides. nih.gov Further research is required to isolate the specific effects of beta-casomorphin (1-4) and to quantify its direct inhibitory action on angiotensin-converting enzyme.

Direct Interactions with Cellular Components (e.g., DNA binding, genotype stabilization)

Beyond receptor-mediated actions, there is preliminary evidence to suggest that beta-casomorphin (1-4) may directly interact with fundamental cellular components. Some commercial sources have claimed that beta-casomorphin (1-4) could have a stabilizing effect on the genotype, potentially through binding to DNA. This suggests a mechanism of action that bypasses traditional cell surface receptors and directly influences genetic material. However, these claims from commercial suppliers require rigorous scientific validation through peer-reviewed research to be substantiated.

Downstream Cellular Signaling Pathways (as demonstrated in in vitro models)

The downstream cellular signaling pathways activated by beta-casomorphin (1-4) through non-opioid mechanisms are an area of active investigation. While much of the research on beta-casomorphin signaling has focused on the longer BCM-7 fragment and its opioid effects, some studies provide insights into potential pathways that could be relevant for the (1-4) fragment.

For example, studies on BCM-7 have shown that it can regulate the expression of genes related to gastrointestinal function, such as those for gastrin and somatostatin (B550006), via pathways that may not be exclusively opioid-mediated. nih.gov It is plausible that beta-casomorphin (1-4), as a fragment of BCM-7, could participate in similar signaling cascades, although likely with different potency and specificity. The specific intracellular signaling molecules and transcription factors that are modulated by beta-casomorphin (1-4) in various cell types remain to be fully elucidated. In vitro models using specific cell lines will be crucial in dissecting these pathways and understanding the full spectrum of beta-casomorphin (1-4)'s biological activities.

Investigated Biological Activities of Beta Casomorphin 1 4 in Preclinical Models

Gastrointestinal System Modulation

Influence on Gastrointestinal Motility

Preclinical studies in animal models have explored the impact of beta-casomorphin (B10794742) (1-4) on gastrointestinal motility, with a focus on gastric emptying rate and intestinal transit time. In one study using rats, the administration of synthetic beta-casomorphin-4, with the sequence Tyr-Pro-Phe-Pro-NH2, did not show an effect on gastrointestinal transit time (GITT). nih.govresearchgate.net However, other research suggests that casomorphins, in general, can delay gastric emptying and inhibit the intestinal transit of digested material in various species. pan.olsztyn.plresearchgate.net This effect is believed to be mediated through interaction with opioid receptors in the gut. nih.govresearchgate.net It is important to note that the stability of the peptide plays a crucial role, as more resistant analogs of beta-casomorphin have been shown to slow GITT in a dose-dependent manner. nih.govresearchgate.net

Table 1: Effect of Beta-Casomorphin (1-4) on Gastrointestinal Motility in Animal Models

ParameterAnimal ModelObserved Effect of Beta-Casomorphin (1-4)Reference
Gastrointestinal Transit Time (GITT)RatsNo effect observed nih.govresearchgate.net

Regulation of Intestinal Electrolyte Transport

In isolated tissue preparations, beta-casomorphins have demonstrated the ability to modulate intestinal electrolyte transport. Studies using isolated rabbit ileum mounted in Ussing chambers have shown that morphiceptin, an amidated form of beta-casomorphin (1-4) (Tyr-Pro-Phe-Pro-NH2), can cause a naloxone-reversible reduction in short-circuit current, which is indicative of an effect on ion transport. nih.gov This suggests that beta-casomorphin (1-4) can influence the movement of electrolytes across the intestinal wall. The action of these peptides from the luminal side of the intestine appears to be dependent on their ability to cross the intestinal barrier intact and interact with opioid receptors located on the serosal side. nih.gov The enzymatic degradation of the natural peptide by enzymes like dipeptidylpeptidase IV at the brush-border membrane can limit this effect. nih.gov

Effects on Gastrointestinal Mucus Secretion and Mucin Gene Expression

Research indicates that beta-casomorphins can influence the secretion of mucus and the expression of mucin genes in the gastrointestinal tract. While much of the specific research has focused on the longer beta-casomorphin-7 (BCM-7), the findings suggest a class effect for casomorphins. tandfonline.comtandfonline.com For instance, BCM-7 has been shown to stimulate mucin secretion in the rat jejunum and in human intestinal mucin-producing cell lines. tandfonline.comnih.govresearchgate.net This stimulation is linked to the activation of µ-opioid receptors. nih.govresearchgate.net In vitro studies with rat and human intestinal cells have demonstrated that BCM-7 can increase the expression of specific mucin genes, such as MUC5AC. nih.govacs.org This suggests that beta-casomorphins, potentially including the (1-4) fragment, may play a role in modulating the protective mucus layer of the gut. tandfonline.comtandfonline.com

Modulation of Intestinal Epithelial Cell Proliferation

The effect of beta-casomorphins on the proliferation of intestinal epithelial cells has been investigated in in vitro models. Some studies have suggested that bioactive peptides derived from bovine colostrum can influence the proliferation of human intestinal epithelial cells. mdpi.comcambridge.org However, research focusing specifically on beta-casomorphin (1-4) is limited. One study using hydrolysates containing beta-casomorphin-7 (BCM-7) showed a significant alteration in the proliferation of Caco-2 intestinal epithelial cells. nih.gov This indicates a potential for casomorphins to modulate the growth and turnover of the intestinal lining, although further research is needed to delineate the specific effects of beta-casomorphin (1-4).

Inflammatory Response in the Gut

Preclinical studies in rodent models and in vitro systems have explored the potential of beta-casomorphins to modulate inflammatory responses in the gut. Research has shown that the consumption of milk containing the A1 variant of beta-casein, which can release beta-casomorphin-7, is associated with increased markers of gut inflammation in mice compared to milk with the A2 variant. nih.govnih.gov Specifically, oral administration of BCM-7 and beta-casomorphin-5 (B12063266) in mice led to an increased expression of inflammation-associated molecules such as myeloperoxidase (MPO), monocyte chemoattractant protein-1 (MCP-1), and interleukin-4 (IL-4). nih.govresearchgate.net Furthermore, hydrolysates containing BCM-7 have been shown to increase the secretion of the pro-inflammatory chemokine IL-8 in a Caco-2 cell model of the intestinal epithelium. nih.gov These findings suggest that beta-casomorphins may have the capacity to influence inflammatory pathways within the gastrointestinal tract.

Table 2: Investigated Inflammatory Markers Modulated by Beta-Casomorphins in Preclinical Models

Inflammatory MarkerModel SystemObserved EffectReference
Myeloperoxidase (MPO)Mice GutIncreased nih.govresearchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1)Mice GutIncreased nih.govresearchgate.net
Interleukin-4 (IL-4)Mice GutIncreased nih.govresearchgate.net
Interleukin-8 (IL-8)Caco-2 CellsIncreased Secretion nih.gov

Neurobiological Effects

In animal models and isolated tissues, beta-casomorphins have demonstrated neurobiological effects, primarily through their interaction with opioid receptors. pan.olsztyn.pl These peptides are recognized as opioid agonists, meaning they can bind to and activate opioid receptors. pan.olsztyn.plmdpi.com The opioid activity of beta-casomorphins is attributed to the N-terminal tyrosine residue. nih.gov The most potent of the bovine beta-casomorphins in terms of analgesic activity after intracerebroventricular injection in rats was reported to be beta-casomorphin-5. deakin.edu.au While direct neurobiological studies on beta-casomorphin (1-4) are less common, its structural similarity to other bioactive casomorphins and its classification as an opioid peptide suggest a potential for interaction with the central and peripheral nervous systems. pan.olsztyn.pl

Central Opioid Receptor Binding and Activation in Brain Tissue

Beta-casomorphins, including the (1-4) fragment, are recognized for their ability to bind to and activate opioid receptors, particularly the µ-opioid receptor. nih.govscielo.org.mx In vitro assays using brain membranes have been employed to determine the binding affinities of these peptides. nih.gov Studies comparing bovine and human beta-casomorphins have revealed differences in their potency, with bovine-derived peptides generally exhibiting a stronger interaction with opioid receptors. nih.gov The binding of beta-casomorphins to these receptors is a key initiating step for their subsequent biological effects within the central nervous system. The interaction of beta-casomorphins with opioid receptors in the brain has been a subject of ongoing research to elucidate their potential physiological roles. dntb.gov.uaresearchgate.net

Effects on Cerebral Maturative Processes (e.g., in newborn rat brain development)

The postnatal period is a critical window for brain development, and evidence from animal studies suggests that milk-derived peptides like beta-casomorphins may play a role in this process. nih.govnih.gov Research in newborn rat models has indicated that beta-casomorphins can influence cerebral maturative processes. nih.gov Studies have explored the interaction of beta-casomorphins with the developing opioid system in the neonatal rat brain. dntb.gov.ua These investigations suggest that nutritional opioids from milk could be a factor in the maturation of the central nervous system in newborn mammals. nih.gov

Modulation of Neurobehavioral Responses (e.g., rotational behavior in rats by BCM-5)

The central effects of beta-casomorphins have been investigated through various neurobehavioral models in rats. One such model involves the induction of rotational behavior following the injection of substances into the substantia nigra, a key area in the brain for motor control.

Studies have shown that bovine beta-casomorphin-5 (BCM-5), which shares the same N-terminal tetrapeptide sequence as beta-casomorphin (1-4), can induce rotational behavior in rats when injected into the substantia nigra. nih.gov This effect is comparable to that produced by reference opioid compounds like morphine. nih.gov The rotational behavior induced by both morphine and bovine BCM-5 can be antagonized by naloxone (B1662785), a classic opioid antagonist, further confirming the involvement of opioid receptors. nih.gov However, a significantly higher dose of naloxone was required to counteract the effects of BCM-5 compared to morphine, suggesting potential differences in their interaction with the receptor or subsequent signaling pathways. nih.gov

CompoundEffect on Rotational Behavior in RatsAntagonism by Naloxone
Bovine Beta-Casomorphin-5 Induces rotational behaviorYes
Morphine Induces rotational behaviorYes

This table summarizes the findings on the modulation of rotational behavior in rats by bovine beta-casomorphin-5 and its comparison to morphine.

Role in Central Regulation of Physiological Phenomena

Research suggests that beta-casomorphins may be transported from the bloodstream into the brain stem and could be involved in the central regulation of various physiological processes. direct-ms.org Animal studies have shown that beta-casomorphins can influence gastrointestinal motility, and this effect is at least partially mediated by central opioid receptors. researchgate.netcapes.gov.br For instance, the slowing of gastrointestinal transit time observed after casein administration in rats was partially or completely reversed by the opioid antagonist naloxone, indicating an opioid-mediated mechanism. researchgate.net Furthermore, direct administration of synthetic beta-casomorphin analogs into the gut of rats also resulted in a dose-dependent slowing of transit time. researchgate.net These findings point towards a role for beta-casomorphins in the complex interplay between the gut and the central nervous system in regulating physiological functions. mdpi.com

Immunological System Modulation (in vitro and ex vivo studies)

Effects on Lymphocyte Proliferation and Cellular Immunity

In vitro studies have demonstrated that beta-casomorphins can modulate immune responses, specifically lymphocyte proliferation. Research using human colonic lamina propria lymphocytes (LPL) has shown that beta-casomorphin can significantly inhibit DNA synthesis in these cells when stimulated with concanavalin (B7782731) A (ConA), a mitogen that triggers lymphocyte proliferation. nih.gov This anti-proliferative effect was also observed on ornithine decarboxylase activity, an enzyme crucial for cell growth. nih.gov Importantly, the inhibitory effect of beta-casomorphin on LPL proliferation was reversed by the opioid receptor antagonist naloxone, suggesting that this immunomodulatory action is mediated through opioid receptors. nih.gov

Conversely, other studies have reported a dual effect of beta-casomorphin on lymphocyte proliferation, with low concentrations causing suppression and high concentrations (above 10⁻⁷ M) promoting it. nih.gov This suggests a complex, concentration-dependent regulation of immune cell activity by these peptides. Further research indicates that beta-casomorphins may influence the secretion of various cytokines, such as interleukin-4 (IL-4), IL-13, and interferon-gamma (IFN-γ), from peripheral blood immune cells, highlighting their potential to influence the direction of the immune response. nih.gov

Study TypeCell TypeStimulantBeta-Casomorphin EffectNaloxone Reversibility
In vitroHuman Colonic Lamina Propria Lymphocytes (LPL)Concanavalin A (ConA)Inhibition of DNA synthesis and ODC activityYes
In vitroNot specifiedNot specifiedSuppression at low concentrations, promotion at high concentrationsNot specified
In vitroMouse SplenocytesNoneReduced CD4+ T cells, increased CD8+ T cellsNot specified

This table summarizes key findings on the effects of beta-casomorphin on lymphocyte proliferation and cellular immunity from in vitro studies.

Role in Histamine (B1213489) Release Mechanisms

Beta-casomorphins have been implicated in histamine release from immune cells, a key process in allergic and inflammatory reactions. nih.govaipro.info In vitro and ex vivo studies have shown that beta-casomorphin-7 can induce histamine release from the peritoneal mast cells of rats and from isolated human leukocytes. nih.gov Intradermal injections of beta-casomorphin-7 in healthy volunteers resulted in skin reactions characteristic of histamine release. nih.gov This direct histamine-releasing effect appears to be largely independent of opioid receptors, as the opioid antagonist naloxone only inhibited these reactions at a very high concentration relative to the beta-casomorphin. direct-ms.org These findings suggest that beta-casomorphins can act as non-cytotoxic, direct histamine releasers. direct-ms.org

Impact on IgA Production and Development of Innate Immunity

The influence of casomorphins on the immune system, particularly in early life, is a significant area of investigation. Some studies suggest that these peptides may play a role in the development of innate immunity. For instance, research in animal models has shown that A2 β-casein, which does not release β-casomorphin-7 (a precursor to shorter casomorphins like beta-casomorphin (1-4)), can increase the release of Immunoglobulin A (IgA) in immunosuppressed mice. nih.govresearchgate.net This suggests a potential indirect influence of casomorphin presence (or absence) on mucosal immunity. IgA is a critical antibody for protecting mucosal surfaces from toxins and pathogenic microorganisms.

Furthermore, some casein-derived peptides have been shown to possess immune-regulating activities. unar.ac.id The development of the infant immune system and the ability to regulate inflammation are crucial, and components of milk are thought to contribute to this process. unar.ac.id While direct studies on beta-casomorphin (1-4) and IgA production are limited, the broader research on casomorphins and casein derivatives points towards a potential role in modulating immune responses. unar.ac.idtandfonline.com

Influence on Inflammatory Balance and Immune Cell Activation

Beta-casomorphins have been observed to influence inflammatory processes and the activation of immune cells in preclinical models. Studies in mice have indicated that the administration of β-casomorphin-5 and β-casomorphin-7 can induce inflammatory responses in the intestine, potentially through the Th2 (CD4+) pathway. nih.govaipro.info This pathway is associated with allergic inflammation and the production of certain cytokines.

In rodent models, milk containing A1 β-casein, a source of beta-casomorphins, has been associated with increased levels of the inflammatory marker myeloperoxidase (MPO) in the colon. mdpi.com This effect was reportedly blocked by the opioid antagonist naloxone, suggesting the involvement of opioid receptors in this inflammatory response. mdpi.com Furthermore, research in mice fed a diet with A1 β-casein showed pro-inflammatory effects in the gut, including increased levels of inflammatory markers and immunoglobulins, as well as leukocyte infiltration. aipro.infomdpi.com These effects were not observed in mice fed A2 β-casein. aipro.infomdpi.com

Endocrine and Metabolic Regulation (in animal models and in vitro)

Stimulation of Insulin (B600854) and Somatostatin (B550006) Secretion

Preclinical studies have investigated the effects of beta-casomorphins on the secretion of key metabolic hormones. It has been reported that β-casomorphins can induce the release of both insulin and somatostatin. mdpi.com In a study on conscious dogs, the intragastric administration of β-casomorphins augmented the postprandial rise in plasma somatostatin-like immunoreactivity (SLI). nih.gov This effect was inhibited by the opiate-receptor antagonist naloxone, indicating an opioid-mediated pathway. nih.gov However, in the same study, intravenous infusion of beta-casomorphin (1-4) did not have an effect on plasma SLI levels at the dose used. nih.gov

Conversely, other research has shown that oral administration of β-casomorphin-7 to diabetic rats led to a significant increase in serum insulin levels. plos.org This suggests a potential role for casomorphins in glucose homeostasis. The regulation of insulin and somatostatin secretion is complex, and the effects of beta-casomorphins may vary depending on the specific peptide, the animal model, and the route of administration. nih.govnih.gov

Regulation of Amino Acid Transfer in the Intestine

The influence of beta-casomorphins on nutrient absorption in the intestine has been a subject of interest. Opioid peptides are known to affect gastrointestinal function, including motility and absorption. While direct studies specifically on beta-casomorphin (1-4) and amino acid transport are not extensively detailed in the provided results, the broader context of casomorphin effects on the gut suggests a potential for such interactions. For instance, casomorphins are known to slow gastrointestinal transit time, which could indirectly influence the time available for nutrient absorption. nih.govkc-usercontent.com

Influence on Oxidative Stress Markers (e.g., superoxide (B77818) dismutase, catalase activity)

Research indicates that beta-casomorphins may play a role in modulating oxidative stress. In a study involving streptozotocin-induced diabetic rats, oral administration of β-casomorphin-7 was found to improve the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in the kidneys. mdpi.complos.org Diabetic rats showed lower levels of SOD and glutathione (B108866) peroxidase (GPx), and higher levels of malondialdehyde (MDA), a marker of lipid peroxidation. plos.org Administration of BCM-7 helped to normalize these markers. plos.org

Similarly, in vitro studies using proximal tubular epithelial cells exposed to high glucose showed that BCM-7 could alleviate the decrease in SOD and GPx activity and the increase in MDA content. plos.org These findings suggest a protective role of beta-casomorphins against oxidative stress, which is implicated in various pathological conditions. mdpi.com

Effects on Prolactin Levels

The impact of beta-casomorphins on prolactin secretion has been noted in preclinical research. Some reports indicate that these peptides can lead to increased prolactin levels. tandfonline.comtandfonline.com Another study mentions that gluten exorphin B5, a different food-derived opioid peptide, enhanced the secretion of prolactin. mdpi.com While the direct effect of beta-casomorphin (1-4) on prolactin is not consistently and specifically detailed across multiple studies, the general classification of casomorphins as opioid peptides suggests a potential mechanism for influencing prolactin release through interactions with the neuroendocrine system.

Other Reported Biological Properties (in experimental models)

Beta-casomorphin (1-4) has demonstrated a moderate analgesic, or pain-reducing, effect in animal models. This activity is believed to be mediated through its interaction with opioid receptors in the central nervous system.

In a study involving normotensive Wistar-Glaxo and spontaneously hypertensive rats, the intraventricular injection of beta-casomorphin-4 was found to increase the latency in the hot water tail-flick test, a common method for assessing analgesia. nih.gov This effect was more pronounced in the spontaneously hypertensive rats compared to the normotensive rats. nih.gov Furthermore, the analgesic activity of beta-casomorphin-4 in the tail compression test in spontaneously hypertensive rats was abolished by pretreatment with naloxone, an opioid receptor antagonist. nih.gov This finding suggests that the analgesic properties of beta-casomorphin (1-4) are mediated by mu-opioid receptors. nih.gov

Research into the structure-activity relationships of beta-casomorphins has shown that modifications to the peptide sequence can significantly alter its analgesic potency. For instance, the amidation of the C-terminal of beta-casomorphin (1-4) has been found to considerably increase its analgesic action. nih.gov These findings underscore the potential of beta-casomorphin (1-4) as a parent compound for the development of more potent analgesic agents. nih.gov

Animal ModelTestObserved Effect of Beta-Casomorphin (1-4)Mediating Receptor (as suggested by study)
Normotensive Wistar-Glaxo and Spontaneously Hypertensive RatsHot Water Tail-Flick TestIncreased pain threshold latency, with a more significant effect in spontaneously hypertensive rats. nih.govμ-opioid receptor. nih.gov
Spontaneously Hypertensive RatsTail Compression TestAnalgesic effect was blocked by the opioid antagonist naloxone. nih.govμ-opioid receptor. nih.gov

Currently, there is a lack of specific scientific data on the effects of beta-casomorphin (1-4) on recovery from hypoxia in animal models. While other fragments of beta-casomorphin have been investigated for this property, the direct role of the (1-4) fragment remains to be elucidated.

For context, studies on other beta-casomorphins, such as beta-casomorphin-7, have reported effects on hypoxia. In one study, beta-casomorphin-7 was shown to induce recovery from hypoxia in female rats. qyaobio.com However, these findings cannot be directly extrapolated to beta-casomorphin (1-4) due to differences in their amino acid sequences and resulting biological activities. Further research is required to determine if beta-casomorphin (1-4) possesses similar properties.

The influence of beta-casomorphin (1-4) on muscle activity, particularly smooth muscle contraction in the gastrointestinal tract, has been a subject of investigation with some conflicting results.

One study investigating the effects of various synthetic beta-casomorphins on gastrointestinal motility in rats reported that beta-casomorphin-4, when administered via gastric tube, did not show any effect on gastrointestinal transit time. researchgate.net This suggests that, under these experimental conditions, it does not significantly influence the smooth muscle contractions that propel contents through the gut. researchgate.net

However, it is important to note that casomorphins as a class of peptides are generally recognized for their opioid activity, which can include the reduction of contractility in smooth muscle preparations. researchgate.net For example, casomorphins have been shown to influence gastrointestinal transit times in rodents, an effect potentially mediated by interference with smooth muscle contractions in the intestines. milkgenomics.org The discrepancy in findings may be attributable to differences in the specific beta-casomorphin fragment studied, the experimental model used, and the route of administration.

Experimental ModelParameter MeasuredObserved Effect of Beta-Casomorphin (1-4)
Rat Gastrointestinal Tract (in vivo)Gastrointestinal Transit TimeNo significant effect was observed. researchgate.net

Metabolism, Bioavailability, and Physiological Fate of Beta Casomorphin 1 4

Peptide Stability and Resistance to Proteolytic Degradation in the Gastrointestinal Tract

The stability of beta-casomorphin (B10794742) (1-4) in the gastrointestinal tract is a critical determinant of its potential bioactivity. Research indicates that natural casomorphins, including beta-casomorphin (1-4), are generally susceptible to rapid degradation by proteolytic enzymes. nih.gov In vitro studies have demonstrated that these peptides have short half-lives, often less than five minutes, in the presence of luminal contents, gut epithelium, and blood. nih.gov This rapid breakdown significantly limits the amount of intact peptide available for absorption. nih.gov

The primary enzyme responsible for the degradation of casomorphins is dipeptidyl peptidase-4 (DPP-4), a brush-border enzyme. mdpi.com DPP-4 specifically cleaves peptides with a proline or alanine (B10760859) residue at the penultimate position, a characteristic feature of beta-casomorphins. mdpi.com The efficiency of DPP-4 is a key factor in preventing the systemic absorption of these peptides. mdpi.comnih.gov

However, certain factors can influence the stability of beta-casomorphin (1-4). For instance, synthetic analogs with modifications, such as the substitution of L-amino acids with their D-analogs, have shown increased resistance to proteolytic attack. researchgate.netnih.govnih.gov These modified peptides exhibit greater stability and, consequently, higher opioid potency. researchgate.netnih.gov

Table 1: Factors Influencing the Stability of Beta-Casomorphin (1-4) in the Gastrointestinal Tract

FactorEffect on StabilityMechanism
Dipeptidyl Peptidase-IV (DPP-4) DecreasedEnzymatic degradation of the peptide. mdpi.com
Synthetic Modifications (e.g., D-amino acid substitution) IncreasedResistance to proteolytic enzymes. researchgate.netnih.govnih.gov

Gastrointestinal Absorption and Epithelial Translocation Mechanisms

For beta-casomorphin (1-4) to exert any systemic effects, it must first be absorbed across the intestinal epithelium. While the rapid degradation of natural casomorphins limits their absorption, studies suggest that some translocation is possible. nih.govoup.com The mechanisms governing this process are complex and influenced by several factors.

The integrity of the intestinal barrier is a crucial factor in the translocation of peptides like beta-casomorphin (1-4). nih.govresearchgate.netwikipedia.org In individuals with increased gut permeability, often referred to as a "leaky gut," the absorption of casomorphins may be enhanced. researchgate.net Conditions that compromise the intestinal barrier could potentially allow for a greater passage of these peptides into the bloodstream. nih.govresearchgate.netwikipedia.org Some research suggests a link between intestinal permeability, the presence of food-derived opioid peptides, and certain health conditions. mdpi.comresearchgate.net

The physicochemical properties of peptides, such as their hydrophobicity, play a role in their transport across the intestinal epithelium. a2nutrition4professionals.com.aunih.gov It has been suggested that the rate of transport for beta-casomorphins accelerates with increasing hydrophobicity. a2nutrition4professionals.com.aupan.olsztyn.pl This implies that the more hydrophobic bovine beta-casomorphins may have a faster rate of transfer compared to their human counterparts. a2nutrition4professionals.com.au The structural characteristics of the peptide, including its size and charge, also influence its ability to cross the intestinal barrier. nih.gov

Systemic Distribution and Transport to Target Tissues/Organs (e.g., brain stem)

Following potential absorption into the bloodstream, the systemic distribution of beta-casomorphin (1-4) to target organs is the next critical step for any physiological activity. Opioid receptors, to which casomorphins can bind, are widely distributed throughout the body, including the gut, brain, and other internal organs. mdpi.comnih.gov

The passage of peptides across the blood-brain barrier is a significant hurdle. wur.nl While some studies have detected beta-casomorphin-like materials in cerebrospinal fluid, direct evidence for the transport of intact beta-casomorphin (1-4) into the brain in humans remains limited. a2nutrition4professionals.com.auwur.nl Animal studies have shown that systemically administered beta-casomorphins can have effects on the central nervous system, suggesting that under certain conditions, they may cross the blood-brain barrier. nih.gov The presence of opioid receptors in the brain stem and other brain regions suggests potential targets if the peptide were to reach the central nervous system. scirp.orgqyaobio.com

In Vivo Metabolic Pathways and Clearance

Once in the circulation, beta-casomorphin (1-4) is subject to further metabolic degradation and clearance. As mentioned previously, DPP-4 is also present in a soluble form in the blood and plays a role in the breakdown of circulating peptides. mdpi.comoup.com

The in vivo metabolism of beta-casomorphin (1-4) is characterized by rapid proteolysis. nih.gov Studies in lambs and piglets have shown that even if absorbed, natural beta-casomorphins are quickly degraded in the blood, with half-lives of less than five minutes. nih.gov This rapid clearance significantly reduces the potential for the peptide to reach and act on distant target organs in its intact form. nih.gov The byproducts of this degradation are smaller peptides and amino acids. nih.gov

Analytical Methodologies for Beta Casomorphin 1 4 Characterization and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for isolating and purifying beta-casomorphin (B10794742) (1-4) from complex mixtures. High-performance liquid chromatography (HPLC) is the most prominently used chromatographic method for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purity assessment of beta-casomorphin (1-4). Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a non-polar stationary phase and a polar mobile phase.

Researchers have successfully used reverse-phase C18 columns for the separation of beta-casomorphin (1-4) from other peptides and components in samples like urine. scirp.org The separation is typically achieved using a gradient elution system, commonly involving acetonitrile (B52724) and water, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. scirp.orgpan.olsztyn.pl For instance, a linear gradient from 1% to 60% acetonitrile has been employed to elute the peptide. scirp.org The detection of the separated peptide is often accomplished using UV detectors at wavelengths of 214 nm or 215 nm, which are suitable for peptide bond detection. scirp.orgresearchgate.net In one study, synthetic bovine beta-casomorphin (1-4) was found to elute at a retention time of 52.81 ± 0.76 ml under specific HPLC conditions. scirp.org The purity of the compound after separation can be confirmed by the symmetry of the chromatographic peak and by subjecting the collected fraction to further analysis, such as mass spectrometry. fishersci.fi

Table 1: Exemplary HPLC Conditions for Beta-Casomorphin (1-4) Analysis
ParameterConditionSource
ColumnReverse-phase C18 (e.g., Vydac C-18, ACE C-18) scirp.orgijiset.com
Mobile PhaseAcetonitrile and water gradient with Trifluoroacetic acid (TFA) or Formic acid scirp.orgijiset.com
ElutionLinear gradient, e.g., 1% to 60% acetonitrile scirp.org
DetectionUV at 214 nm or 215 nm scirp.orgresearchgate.net
Elution Rate1 ml/min scirp.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of beta-casomorphin (1-4). It is often coupled with liquid chromatography for enhanced specificity.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the reliable identification and precise quantification of beta-casomorphins. nih.gov These techniques offer high selectivity and sensitivity, which are essential when analyzing the peptide in complex matrices like dairy products or biological fluids. nih.govbohrium.com

LC-MS/MS methods have been developed and validated for the simultaneous identification and quantification of various beta-casomorphins, including the (1-4) fragment. bohrium.com The process involves separating the peptide from the sample matrix using HPLC, followed by its ionization, typically with electrospray ionization (ESI). nih.gov The ionized molecule (the "mother" or precursor ion) is then selected and fragmented to produce characteristic product ions, which are detected. ijiset.com This high degree of specificity allows for confident identification and accurate quantification, even at very low concentrations. bohrium.com For example, a highly selective and sensitive LC-MS/MS method was developed for beta-casomorphin 5 and 7, demonstrating the power of this technique for related peptides. bohrium.com

The fragmentation pattern generated in a tandem mass spectrometer (MS/MS) serves as a molecular "fingerprint," providing definitive structural confirmation of the peptide. scirp.org When the isolated precursor ion of beta-casomorphin (1-4) is subjected to collision-induced dissociation, it breaks apart at predictable peptide bonds, yielding a unique spectrum of fragment ions.

Studies have shown that the fragmentation pattern of beta-casomorphin (1-4) (with the amino acid sequence Tyr-Pro-Phe-Pro) isolated from biological samples, such as urine, is identical to that of a synthetic standard. scirp.orgijiset.com This complete match of the fragmentation patterns provides unequivocal proof of the compound's presence and its primary structure. scirp.org Key fragment ions can be selected as "reporter ions" for routine identification in multiple reaction monitoring (MRM) modes, enhancing the specificity of quantification. ijiset.com

Table 2: Fragmentation Data for Bovine Beta-Casomorphin (1-4) (Y-P-F-P)
Precursor Ion (m/z)Characteristic Fragment Ions (m/z)Amino Acid SequenceSource
~522.3 - 523.3Includes fragments corresponding to Pro-Phe (m/z = 263.1) and other daughter ionsTyr-Pro-Phe-Pro scirp.orgijiset.comresearchgate.net

Immunological Assays

Immunological assays offer an alternative approach for the detection of beta-casomorphin (1-4), relying on the specific binding between an antibody and the peptide (the antigen).

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological technique that has been applied to detect and quantify casomorphins in various samples, including urine and dairy products. nih.govresearchgate.net This method utilizes antibodies—either monoclonal or polyclonal—that are specifically raised against a target casomorphin, such as beta-casomorphin-7. researchgate.net The assay typically involves immobilizing the antibody on a microplate, adding the sample, and then using a secondary, enzyme-linked antibody for detection, which generates a measurable colorimetric signal.

While ELISA kits are commercially available for casomorphin detection, it has been noted that this method may be prone to overestimation of results due to the complexity of matrices like milk, which can cause cross-reactivity or other interferences. creative-diagnostics.comresearchgate.net Therefore, while ELISA can be a useful screening tool, results are often confirmed using more robust methods like LC-MS/MS to ensure accuracy and confidence in the findings. nih.govresearchgate.net

Peptidomic Approaches for Comprehensive Analysis in Complex Matrices (e.g., cheese, milk digests)

The comprehensive analysis of beta-casomorphin (1-4) in complex food matrices such as cheese and milk digests relies heavily on the field of peptidomics. This discipline focuses on the global characterization of peptides in a biological sample, employing advanced analytical techniques to identify and quantify these small protein fragments. nih.gov The application of peptidomics is crucial for understanding the release of bioactive peptides like beta-casomorphin (1-4) during food processing and digestion. nih.govnih.gov

The analytical workflow for peptidomic analysis of beta-casomorphin (1-4) typically begins with meticulous sample preparation designed to isolate peptides from the intricate matrix of cheese or milk digests. For solid samples like cheese, this involves homogenization followed by an extraction process. A common method includes weighing the sample, combining it with nanopure water, and subjecting it to shaking and sonication to facilitate the release of peptides. nih.gov Subsequent centrifugation is employed to remove larger particles, yielding a supernatant rich in peptides. nih.gov For liquid samples such as milk digests, a protease inhibitor cocktail is often added to prevent further enzymatic degradation of the peptides prior to analysis. nih.gov

Following extraction, the peptide-rich solution is typically subjected to further purification and fractionation. Solid-phase extraction (SPE) is a widely used technique for concentrating the peptides and removing interfering substances from the milk extracts, which enhances the limits of detection and quantification of the analytical method. researchgate.netspringernature.com

The core of the analytical methodology is the use of liquid chromatography coupled with mass spectrometry (LC-MS). bohrium.comnih.gov Specifically, techniques like ultra-high performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) are favored for their sensitivity and specificity. researchgate.netspringernature.com In this setup, the UHPLC separates the complex mixture of peptides based on their physicochemical properties. The separated peptides then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) further fragments the peptides, generating characteristic patterns that allow for their precise identification and sequencing. nih.gov Isotope dilution LC-MS/MS methods, which utilize stable isotope-labeled internal standards, are often employed for accurate quantification of the target peptides. bohrium.com

Several studies have successfully applied these peptidomic approaches to identify and quantify beta-casomorphins in various dairy products. For instance, LC-MS/MS methods have been developed to detect beta-casomorphin-7 in cheeses like Cheddar. nih.gov The complex nature of cheese, with its diverse microbial and enzymatic activities, makes peptidomics an indispensable tool for mapping the profile of released peptides, including various beta-casomorphin fragments. nih.gov Similarly, the analysis of in vitro gastrointestinal digests of milk and dairy products provides insights into the release of beta-casomorphin (1-4) under physiological conditions. researchgate.netmdpi.com

Table 1: Overview of Peptidomic Methodologies for Beta-Casomorphin (1-4) Analysis

StepMethodologyDescriptionKey Considerations
Sample Preparation Homogenization & ExtractionMechanical disruption and solvent extraction to release peptides from the food matrix.Prevention of further enzymatic activity is critical.
CentrifugationSeparation of insoluble material to clarify the peptide extract.Temperature control to maintain peptide integrity.
Solid-Phase Extraction (SPE)Concentration and purification of peptides from the extract.Choice of SPE sorbent depends on peptide properties.
Analytical Separation Ultra-High Performance Liquid Chromatography (UHPLC)High-resolution separation of peptides prior to mass analysis.Column chemistry and gradient optimization are key for resolution.
Peptide Detection & Identification Tandem Mass Spectrometry (MS/MS)Fragmentation of peptides to obtain sequence information for identification.High mass accuracy and resolution are crucial for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement of peptides and their fragments.Confirms elemental composition and aids in identification.
Quantification Isotope Dilution Mass SpectrometryUse of stable isotope-labeled internal standards for accurate quantification.Ensures high precision and accuracy by correcting for matrix effects.

Application of Advanced Computational Tools in Peptidomics

The vast amount of data generated by peptidomic analyses necessitates the use of sophisticated computational tools for data processing, peptide identification, and functional annotation. researchgate.net These bioinformatics approaches are integral to the peptidomics workflow, enabling researchers to translate raw mass spectrometry data into meaningful biological information. researchgate.net

For the identification of beta-casomorphin (1-4) and other peptides from the complex spectra generated by LC-MS/MS, specialized database search engines are employed. Software such as X! Tandem , often used through a graphical user interface like the GPM (Global Proteome Machine) Manager , compares the experimental fragmentation patterns (MS/MS spectra) against theoretical fragmentation patterns of peptides derived from a protein sequence database. nih.gov This process allows for the confident identification of the peptides present in the sample. The results from these searches can then be imported into programs like Skyline for further analysis and visualization of the quantitative data. nih.gov Other software suites like ProteinScape in conjunction with the Mascot search engine are also utilized to search MS/MS data against protein databases like SwissProt to identify peptides. nih.gov For more targeted analyses, software such as MassHunter Workstation is used for peptide identification and spectral analysis from the raw instrument data. nih.gov

Beyond simple identification, other computational tools help in the broader interpretation of the peptidomic data. For instance, online bioinformatics tools like Enzyme Predictor can analyze the cleavage sites of the identified peptides to predict the enzymes responsible for their release from the parent protein. nih.gov This is particularly relevant in the context of cheese ripening and gastrointestinal digestion, where multiple enzymes are at play.

Furthermore, dedicated databases of bioactive peptides are invaluable resources in peptidomic studies. The Milk Bioactive Peptide Database (MBPDB) is a comprehensive repository of known bioactive peptides derived from milk proteins. oregonstate.eduoregonstate.edu Researchers can search this database with their identified peptide sequences to determine if they correspond to known bioactive peptides, such as beta-casomorphins, and to gather information about their reported biological functions. oregonstate.edu Similarly, platforms like PepLab offer a database of food-derived bioactive peptides and tools for analyzing their physicochemical properties. mdpi.com These tools facilitate the prediction of potential bioactivities of newly identified peptides based on their amino acid sequences. mdpi.com

Table 2: Key Computational Tools in Beta-Casomorphin Peptidomics

Tool/DatabaseFunctionApplication in Beta-Casomorphin (1-4) Analysis
X! Tandem / GPM Manager Peptide IdentificationMatches experimental MS/MS spectra to theoretical peptide sequences from protein databases.
Skyline Quantitative Data AnalysisProcesses and visualizes quantitative data from LC-MS experiments, including peptide peak areas.
Mascot (via ProteinScape) Peptide IdentificationSearches MS/MS data against protein databases for peptide identification.
MassHunter Workstation Data Acquisition & AnalysisControls the mass spectrometer and provides tools for spectral analysis and peptide identification.
Enzyme Predictor Enzyme Cleavage Site PredictionPredicts the proteases that may have generated the identified peptides based on cleavage patterns.
Milk Bioactive Peptide Database (MBPDB) Bioactive Peptide InformationAllows for searching identified peptides against a database of known milk-derived bioactive peptides.
PepLab Bioactive Peptide Database & AnalysisProvides a database of food-derived bioactive peptides and tools for physicochemical characterization.

Research Perspectives and Methodological Advancements

Development of Robust In Vitro Digestion Models for Beta-Casomorphin (B10794742) (1-4) Release

The study of beta-casomorphin (1-4) (bovine) has been significantly advanced by the development of sophisticated in vitro digestion models that simulate the human gastrointestinal environment. These models are crucial for understanding the release of this and other bioactive peptides from bovine milk proteins. unimi.itnih.gov

Early in vitro models often employed a simplified, static approach, using a limited set of enzymes like pepsin and pancreatin (B1164899). otago.ac.nzresearchgate.net While these models demonstrated the potential for beta-casomorphin release, they lacked the complexity to fully replicate the dynamic nature of human digestion.

More recent advancements have led to the development of dynamic and more physiologically relevant in vitro digestion models. These models incorporate a sequential enzymatic digestion process that more closely mimics the conditions of the stomach, duodenum, and small intestine. otago.ac.nzresearchgate.net Key enzymes now routinely included are pepsin, pancreatin, and leucine (B10760876) aminopeptidase (B13392206), which have been shown to be essential for the efficient release of beta-casomorphin-7 (a precursor to beta-casomorphin (1-4)). otago.ac.nz

Furthermore, researchers are increasingly utilizing advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to accurately identify and quantify the released peptides, including beta-casomorphin (1-4). otago.ac.nzresearchgate.net This has allowed for a more precise understanding of the kinetics of peptide release from different beta-casein variants. nih.gov

A significant focus of in vitro digestion studies has been the comparison of beta-casomorphin release from A1 and A2 beta-casein milk. otago.ac.nznih.gov These studies have consistently shown that while beta-casomorphin-7 is released from both variants, the amount is significantly higher from A1 beta-casein. otago.ac.nznih.gov The conditions of the in vitro digestion, such as the specific enzymes used and the protein-to-protease ratio, have been found to influence the amount of beta-casomorphin-7 released. nih.gov

The table below summarizes key findings from various in vitro digestion studies on the release of beta-casomorphins.

Study FocusKey FindingsReference
Enzyme Impact Pepsin, pancreatin, and leucine aminopeptidase are crucial for maximizing the release of BCM-7 from bovine casein. otago.ac.nz
A1 vs. A2 β-Casein Significantly less BCM-7 is released from A2 milk compared to A1 milk during in vitro digestion. otago.ac.nznih.gov
Model Systems Sterilization of infant formula models can impact protein digestibility and hinder the release of BCM-7, particularly due to glycation. nih.gov
Analytical Methods LC-MS analysis is a powerful tool for identifying and quantifying the release of BCM-7 and its precursors over time. otago.ac.nzresearchgate.net

These robust in vitro models provide a valuable platform for initial screening and mechanistic studies, reducing the need for extensive animal or human trials in the preliminary stages of research. mdpi.com They continue to be refined to better understand the complex interplay of factors that govern the release of beta-casomorphin (1-4) and other bioactive peptides from dairy products.

Utilization of Ex Vivo Tissue Preparations for Mechanistic Studies

To bridge the gap between in vitro experiments and in vivo physiological responses, researchers have turned to ex vivo tissue preparations for more detailed mechanistic studies of beta-casomorphin (1-4). These models involve the use of isolated tissues or organs, such as intestinal segments, maintained in a controlled environment that mimics physiological conditions. researchgate.net This approach allows for the direct investigation of the peptide's effects on specific biological systems without the complexities of a whole organism. researchgate.net

A primary application of ex vivo models in beta-casomorphin research is to study its transport across the intestinal barrier and its interaction with intestinal tissues. researchgate.net Studies using isolated intestinal preparations from animals like rats and chickens have provided valuable insights into the permeability of the gut to these peptides. capes.gov.brscispace.com These preparations allow for the direct measurement of peptide transport and can help elucidate the mechanisms involved, such as passive diffusion or active transport.

Furthermore, ex vivo models are instrumental in investigating the direct pharmacological effects of beta-casomorphin (1-4) on intestinal function. For instance, isolated intestinal muscle strips can be used to assess the peptide's impact on gut motility. capes.gov.br Such studies have provided evidence for the opioid-like activity of casomorphins, demonstrating their ability to influence intestinal contractions.

More advanced ex vivo systems involve the use of human gastrointestinal juices to create a more physiologically relevant digestion model. mdpi.comresearchgate.netresearchgate.net These "ex vivo digestion" models have been used to compare the release of beta-casomorphin-7 from different beta-casein variants, providing data that is likely more representative of human digestion than purely in vitro models. mdpi.comresearchgate.net One study using this approach found that while beta-casomorphin-7 was released from all tested beta-casein variants (A¹, A², F, and I), the concentrations were significantly higher from the A¹ family. researchgate.net

The table below highlights key applications and findings from studies utilizing ex vivo tissue preparations.

ApplicationKey FindingsReference
Intestinal Transport Ex vivo models help determine the permeability of the intestinal barrier to beta-casomorphins. researchgate.net
Gut Motility Isolated intestinal muscle strips demonstrate the direct effects of casomorphins on intestinal contractions. capes.gov.br
Physiological Digestion Using human gastrointestinal juices in ex vivo models provides a more accurate assessment of peptide release from different milk proteins. mdpi.comresearchgate.netresearchgate.net
Degradation Studies Ex vivo studies using human plasma have shown that beta-casomorphin-7 is rapidly degraded by peptidases, with an estimated half-life of 35-40 minutes. doaj.org

The use of ex vivo tissue preparations represents a significant methodological advancement, offering a more nuanced understanding of the local effects and metabolic fate of beta-casomorphin (1-4) within the gastrointestinal system. researchgate.net These studies provide crucial data for assessing the potential physiological relevance of this peptide.

Advanced Animal Models for In Vivo Physiological Assessment

Animal models have been instrumental in assessing the in vivo physiological effects of beta-casomorphin (1-4) and its precursor, beta-casomorphin-7. nih.govd-nb.info These models, ranging from rodents to larger animals, allow researchers to investigate the systemic effects of these peptides in a living organism, providing insights that cannot be obtained from in vitro or ex vivo studies alone. mdpi.com

A scoping review of animal studies revealed that a significant portion of the research has focused on the physiological properties of beta-casomorphin-7 as an opioid peptide. nih.govd-nb.info These studies have often involved the direct administration of the peptide to animals to observe its effects on various physiological parameters. For example, studies in rats have investigated the impact of casein and synthetic beta-casomorphins on gastrointestinal motility, demonstrating that casein suspensions can significantly prolong gastric emptying and gastrointestinal transit time compared to whey protein suspensions. capes.gov.br

Newborn animals, particularly puppies, have been used to study the absorption of beta-casomorphins from milk. nih.gov Research has shown that beta-casomorphin-7 immunoreactive material increases in the plasma of neonatal puppies after consuming bovine or canine milk, but not soy-based formula. nih.gov This suggests that the neonatal gut is permeable to these peptides, which are then rapidly degraded in the plasma. nih.gov In contrast, these peptides were not detectable in the plasma of adult dogs after milk consumption. nih.gov

Rabbits have also been utilized as a model to study the effects of A1 versus A2 beta-casein consumption. mdpi.com These studies provide a platform to investigate long-term physiological changes in response to dietary intake of different beta-casein variants.

While animal models offer invaluable data, it is important to acknowledge their limitations. mdpi.com Physiological, biochemical, and anatomical differences between species can limit the direct translation of findings to humans. mdpi.com Therefore, results from animal studies should be interpreted with caution and ideally be corroborated with human data.

The table below provides a summary of different animal models and their applications in beta-casomorphin research.

Animal ModelApplicationKey FindingsReference
Rats Investigating effects on gastrointestinal motility and behavior.Casein and beta-casomorphins can delay gastrointestinal transit. capes.gov.br
Mice Studying inflammatory responses in the gut.Consumption of A1 beta-casein induced inflammatory responses in the gut of mice. mdpi.com
Dogs (Neonatal) Assessing the absorption of beta-casomorphins from milk.Beta-casomorphin-7 immunoreactive material increases in plasma after milk intake in newborn puppies, indicating gut permeability. nih.gov
Rabbits Long-term studies on the effects of A1 vs. A2 beta-casein consumption.Used to assess long-term physiological changes. mdpi.com

Despite their limitations, advanced animal models remain a cornerstone of in vivo physiological assessment of beta-casomorphin (1-4), providing crucial information on its potential systemic effects and helping to inform the design of human clinical trials. nih.govd-nb.info

Comparative Studies with Other Bovine Beta-Casomorphins and Human Analogues

Understanding the physiological significance of bovine beta-casomorphin (1-4) requires comparative studies with other bovine beta-casomorphins and their human analogues. These comparisons help to elucidate the structure-activity relationships of these peptides and provide context for their potential effects.

Bovine milk contains a variety of beta-casomorphins, with beta-casomorphin-7 (BCM-7) being the most extensively studied precursor to shorter fragments like beta-casomorphin (1-4). mdpi.com BCM-7 itself is a potent opioid peptide. direct-ms.org Research has also identified other bovine beta-casomorphins, such as BCM-5, BCM-9, and BCM-11. mdpi.com Comparative studies have shown that bovine BCMs, particularly BCM-5 and BCM-7, are selective agonists for μ-opioid receptors. mdpi.comnih.gov

Human milk also contains beta-casomorphins, but their structure and potency differ from their bovine counterparts. mdpi.com The human equivalent of BCM-7 has a different amino acid sequence (Tyr-Pro-Phe-Val-Glu-Pro-Ile) compared to bovine BCM-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile). mdpi.com Importantly, human beta-casomorphins are reported to be significantly less potent than bovine beta-casomorphins. mdpi.comdirect-ms.org For instance, human beta-casomorphin-5 (B12063266) is estimated to be about ten times less potent than bovine beta-casomorphin-5. direct-ms.org

Furthermore, while bovine BCMs primarily show selectivity for μ-opioid receptors, human BCMs may also interact with delta and kappa opioid receptors, although with lower affinity. mdpi.com

Spectroscopic studies comparing the conformation of human and bovine beta-casein have revealed differences in their secondary and tertiary structures, which may contribute to variations in their digestibility and the release of casomorphins. nih.gov Bovine beta-casein has a more compact structure with more internal hydrophobicity compared to human beta-casein. nih.gov

The table below provides a comparison of key characteristics of bovine and human beta-casomorphins.

CharacteristicBovine Beta-CasomorphinsHuman Beta-CasomorphinsReference
Potency Higher opioid potencyLower opioid potency (e.g., human BCM-5 is ~10x less potent than bovine BCM-5) mdpi.comdirect-ms.org
Receptor Selectivity Primarily selective for μ-opioid receptorsSelective for μ-opioid receptors, with some lower affinity for delta and kappa receptors mdpi.com
Precursor Protein Structure More compact tertiary structureLooser tertiary structure nih.gov
Release from Precursor BCM-7 is readily released from A1 beta-casein.The release of human BCM-7 is less favored. mdpi.comdirect-ms.org

These comparative studies are crucial for putting the potential biological effects of bovine beta-casomorphin (1-4) into perspective. The differences in potency and receptor selectivity between bovine and human casomorphins highlight the need for careful consideration when extrapolating findings from bovine peptide studies to human physiology.

Exploration of Beta-Casomorphin (1-4) within the Gut-Brain Axis Framework

The gut-brain axis, a complex bidirectional communication network between the gastrointestinal tract and the central nervous system, provides a critical framework for exploring the potential systemic effects of beta-casomorphin (1-4). 4science.genih.gov This axis involves neural, endocrine, and immune pathways, and emerging research suggests that gut-derived peptides like beta-casomorphins could play a role in modulating this communication. researchgate.netnih.govcofc.edu

The primary mechanism by which beta-casomorphins are thought to influence the gut-brain axis is through their interaction with opioid receptors located in the gastrointestinal tract. mdpi.comresearchgate.netnih.gov Activation of these receptors can modulate gastrointestinal motility and secretion, which in turn can send signals to the central nervous system. nih.gov

Furthermore, there is a growing interest in the potential interaction between beta-casomorphins, the gut microbiota, and the gut-brain axis. mdpi.comresearchgate.netcofc.edu The gut microbiota can influence the integrity of the intestinal barrier, and a "leaky gut" could potentially allow for the increased absorption of peptides like beta-casomorphin-7 into the bloodstream. researchgate.net Once in circulation, these peptides could potentially cross the blood-brain barrier and exert direct effects on the central nervous system, although the extent to which this occurs in humans is still a subject of debate. researchgate.net

Animal studies have provided some evidence for the influence of beta-casomorphins on the central nervous system. For example, research in rats has suggested a possible link between beta-casomorphins and behavioral effects. mdpi.com However, it is important to note that many of these studies were conducted with direct administration of the peptides, and the physiological relevance of these findings following oral consumption of milk is still being investigated. mdpi.com

The table below summarizes the key components of the gut-brain axis and the potential role of beta-casomorphins.

Gut-Brain Axis ComponentPotential Role of Beta-CasomorphinsReference
Opioid Receptors in the Gut Activation can modulate gut motility and secretion, sending signals to the brain. mdpi.comresearchgate.netnih.gov
Gut Microbiota May influence intestinal permeability, potentially affecting the absorption of beta-casomorphins. mdpi.comresearchgate.netcofc.edu
Intestinal Barrier A compromised barrier ("leaky gut") could allow for increased systemic absorption of peptides. researchgate.net
Blood-Brain Barrier The potential for beta-casomorphins to cross this barrier and exert direct central nervous system effects is an area of ongoing research. researchgate.net

The exploration of beta-casomorphin (1-4) within the gut-brain axis framework is a rapidly evolving field. nih.govresearchgate.net While the hypothesis that these peptides can influence the central nervous system is intriguing, more research, particularly in humans, is needed to fully understand the complexities of this interaction and its potential implications for health. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of Beta-Casomorphin (B10794742) (1-4) Bioactivity and Mechanisms

Beta-casomorphin (1-4) (bovine), a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Pro, is a fragment derived from the enzymatic digestion of bovine β-casein. It belongs to the family of β-casomorphins, which are opioid peptides released from casein during digestion. nih.gov The bioactivity of beta-casomorphin (1-4) is primarily attributed to its ability to act as an agonist for μ-opioid receptors, which are widely distributed throughout the central nervous system and the gastrointestinal tract. researchgate.netmdpi.com This interaction initiates a cascade of downstream signaling events that can modulate various physiological processes.

The common structural characteristic of most opioid peptides, including beta-casomorphin (1-4), is the presence of a tyrosine (Tyr) residue at the N-terminus, which is crucial for their opioid activity. nih.govnih.gov The structure of beta-casomorphin (1-4), particularly its high proline content, confers significant resistance to enzymatic degradation by many peptidases and proteinases. nih.gov This stability enhances its potential to exert physiological effects. While the longer beta-casomorphin-7 (BCM-7) is the most extensively studied, shorter fragments like beta-casomorphin (1-4) are also formed during digestion and possess their own distinct bioactivities. nih.govresearchgate.net

Research indicates that the effects of beta-casomorphins are mediated through their interaction with opioid receptors, influencing neurotransmitter release, gastrointestinal motility, and immune responses. goat-anti-rabbit.comoup.com Specifically, the binding of these peptides to μ-opioid receptors can lead to a variety of physiological responses. nih.gov However, the precise in vivo effects and the full extent of the bioactivity of beta-casomorphin (1-4) are still areas of active investigation.

Identified Research Gaps and Unanswered Questions

Despite decades of research on opioid peptides, several critical knowledge gaps and unanswered questions remain regarding beta-casomorphin (1-4). A significant challenge lies in definitively establishing a causal relationship between the consumption of milk containing β-casein variants that can produce beta-casomorphins and specific health outcomes. nih.govnih.govresearchgate.net The evidence from in vitro and animal studies often presents conflicting results, and well-designed clinical trials in humans are limited. nih.govresearchgate.net

Key unanswered questions include:

In vivo bioavailability and metabolism: While beta-casomorphins are known to be resistant to degradation, their precise absorption, distribution, metabolism, and excretion (ADME) profile in humans remains to be fully elucidated. Understanding how much intact beta-casomorphin (1-4) reaches systemic circulation and target tissues is crucial.

Physiological relevance of opioid effects: The in vitro opioid activity of beta-casomorphins is well-documented. However, the physiological relevance of these effects at concentrations that might be achieved through normal dietary intake is still a matter of debate. nih.gov

Role in peripheral tissues: While much of the focus has been on the central nervous system and gastrointestinal tract, the roles of opioid peptides in other peripheral tissues, such as the immune and reproductive systems, are less understood and require further investigation. bohrium.com

Long-term effects: Most studies have focused on the short-term effects of beta-casomorphin exposure. The consequences of long-term, low-level exposure through diet are largely unknown. researchgate.net

Emerging Methodologies and Theoretical Frameworks for Future Investigation

Advances in analytical and experimental techniques offer new avenues to address the existing research gaps in the study of beta-casomorphin (1-4) and other opioid peptides.

Advanced Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and enzyme-linked immunosorbent assays (ELISAs) are key methods for the detection and quantification of beta-casomorphins in biological samples and dairy products. nih.gov The development of more sensitive and specific assays will be critical for accurately measuring the low concentrations of these peptides in vivo.

Cryo-Electron Microscopy (Cryo-EM): This powerful technique is being used to determine the high-resolution structures of opioid receptors in complex with their peptide ligands. medicalnewstoday.com Such structural insights can reveal the molecular basis of peptide-receptor recognition and activation, guiding the design of future studies and potentially novel therapeutic agents. medicalnewstoday.com

"Omics" Technologies: Proteomics and metabolomics can provide a comprehensive view of the changes in protein and metabolite profiles in response to beta-casomorphin exposure. nih.gov These approaches can help to identify novel biomarkers of exposure and effect.

In Vitro and Ex Vivo Models: The use of advanced cell culture models, such as Caco-2 cells for studying intestinal transport and organoids that more closely mimic the in vivo environment, can provide more physiologically relevant data on the absorption and effects of beta-casomorphin (1-4). nih.gov

Genetic and Optogenetic Tools: In animal studies, techniques like genetic knockout of opioid peptide precursors and optogenetics, which allows for the precise control of neuronal activity, can help to dissect the specific roles of individual opioid peptides in complex behaviors and physiological processes. researchgate.netnih.gov

Potential Areas for Translational Research (focused on mechanistic understanding)

A deeper mechanistic understanding of beta-casomorphin (1-4) bioactivity could open up several avenues for translational research. The focus of this research should be on elucidating the fundamental mechanisms of action rather than direct therapeutic applications.

Gastrointestinal Function and the Gut-Brain Axis: Investigating the precise role of beta-casomorphin (1-4) in modulating gut motility, secretion, and the gut-brain axis could provide valuable insights into the pathophysiology of certain gastrointestinal disorders. oup.comnih.gov Understanding how these peptides interact with the enteric nervous system and gut-associated lymphoid tissue is a key area for exploration.

Immunomodulation: The immunomodulatory properties of beta-casomorphins warrant further investigation. goat-anti-rabbit.com Research could focus on how beta-casomorphin (1-4) influences immune cell signaling and cytokine production, which could have implications for understanding inflammatory processes in the gut and potentially other tissues.

Neurodevelopment and Neuromodulation: While controversial, the potential effects of beta-casomorphins on the central nervous system, particularly during early life, remain an area of interest. researchgate.net Mechanistic studies are needed to determine if and how these peptides cross the blood-brain barrier and interact with neuronal opioid receptors to influence brain development and function.

Development of Safer Analgesics: By understanding the detailed interactions between opioid peptides like beta-casomorphin (1-4) and their receptors, researchers may be inspired to develop novel peptide-based or peptide-inspired pain medications with fewer side effects than traditional opioids. medicalnewstoday.commdpi.com This includes the development of biased agonists that preferentially activate desired signaling pathways. mdpi.com

Q & A

Q. What experimental methods are recommended to detect and quantify beta-casomorphin (1-4) (bovine) in enzymatic digests of milk proteins?

Beta-casomorphin (1-4) (BCM-4) can be detected using simulated gastrointestinal digestion models followed by reverse-phase HPLC coupled with mass spectrometry (MS) . Key steps include:

  • Digestion simulation : Use pepsin at pH 2.0 for gastric phase (60 min) and pancreatin at pH 7.0 for intestinal phase (120 min) to mimic human digestion .
  • Peptide isolation : Solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds.
  • Quantification : Calibrate HPLC with synthetic BCM-4 standards; confirm identity via MS/MS fragmentation patterns (e.g., m/z 653.7 Da for BCM-4) .
    Note : TFA residues from synthesis may interfere with cell-based assays; use TFA-free purification methods for functional studies .

Q. How does the sequence of bovine beta-casein influence the release of beta-casomorphin (1-4)?

BCM-4 (Tyr-Pro-Phe-Pro) is derived from the N-terminal region of bovine beta-casein. Its release depends on:

  • Beta-casein genetic variants : A1 and B variants are cleaved more readily by digestive proteases (e.g., elastase) than A2 variants, yielding higher BCM-4 levels .
  • Enzyme specificity : Trypsin and chymotrypsin cleavage patterns vary with pH and ionic conditions, affecting peptide yield .
    Methodological tip : Use A1/A2 genotyping of milk sources (e.g., PCR-RFLP) to control for genetic variability in digestion studies .

Q. What analytical techniques validate the purity and stability of synthetic beta-casomorphin (1-4)?

  • Purity assessment : Reverse-phase HPLC with UV detection (214 nm) and ≥95% purity threshold.
  • Stability testing : Incubate BCM-4 in buffers (pH 2–8) at 37°C for 24h; monitor degradation via LC-MS .
  • Amino acid analysis (AAA) : Hydrolyze peptides and quantify residues via ninhydrin reaction or UPLC to confirm sequence integrity .

Advanced Research Questions

Q. How do conflicting results on BCM-4 bioactivity arise, and how can they be resolved?

Discrepancies in opioid activity or inflammatory effects often stem from:

  • Source variability : A1 vs. A2 milk-derived BCM-4 (A1 yields 4× more BCM-7, a longer peptide with stronger bioactivity) .
  • Experimental models : Cell lines (e.g., Caco-2) may lack endogenous opioid receptors, whereas in vivo models (e.g., rat ileum assays) show dose-dependent μ-opioid receptor binding .
    Resolution : Standardize milk sources (e.g., A1-free herds) and use receptor-transfected cell lines to isolate peptide-receptor interactions .

Q. What in vitro and in vivo models best capture the physiological relevance of BCM-4?

  • In vitro :
    • Caco-2 monolayers : Assess intestinal permeability and transport kinetics (apparent permeability coefficient, Papp).
    • Opioid receptor assays : Use CHO-K1 cells transfected with human μ-opioid receptors and measure cAMP inhibition .
  • In vivo :
    • Rodent models : Measure analgesia via tail-flick test or gastrointestinal motility changes (e.g., charcoal transit assay) .
    • Human trials : Collect jejunal effluents post-milk ingestion to quantify endogenous BCM-4 levels via LC-MS/MS .

Q. How do proteolytic degradation pathways affect BCM-4 bioavailability in human studies?

BCM-4 is degraded by:

  • Intestinal dipeptidyl peptidase IV (DPP-IV) : Cleaves Pro-Phe bonds, reducing plasma half-life .
  • Serum peptidases : Rapid hydrolysis in circulation (t1/2 < 5 min) limits systemic effects .
    Methodological implication : Co-administer protease inhibitors (e.g., diprotin A) or use stabilized analogs (e.g., N-methylation) to enhance bioavailability .

Q. What statistical approaches address variability in BCM-4 quantification across studies?

  • Multivariate regression : Control for confounding factors (e.g., milk processing, digestion time).
  • Meta-analysis : Pool data from studies using standardized digestion protocols (e.g., INFOGEST model) .
  • Power analysis : Ensure sample sizes ≥12 per group to detect ≥20% differences in peptide yield (α=0.05, β=0.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.